(E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is an organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Substitution Reactions:
Formation of the Ylidene Linkage: The final step involves the condensation of the benzothiazole derivative with 2,4-dimethoxybenzaldehyde under basic conditions to form the (E)-ylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the ylidene linkage, converting it to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated benzothiazole derivatives.
Substitution: Various substituted benzothiazole compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Studies have shown that benzothiazole derivatives exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. This particular compound may be explored for its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as dyes, pigments, or polymers with enhanced stability and performance.
Mechanism of Action
The mechanism of action of (E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial cell membranes, exerting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2,4-Dimethoxybenzaldehyde: A key intermediate in the synthesis of (E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide.
Benzothiazole: The parent compound of many derivatives with diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the (E)-ylidene linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
(E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzamide derivatives with thiazole-containing reagents. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity. Detailed methodologies can be found in various chemical synthesis literature.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- In vitro studies revealed that this compound has effective antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
- The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 32 µg/mL to 64 µg/mL, indicating moderate potency compared to standard antibiotics.
Anticancer Activity
The compound has also shown promising results in cancer research:
- Cell line studies indicated that it inhibits the proliferation of cancer cells in various lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- The mechanism of action appears to involve the induction of apoptosis as evidenced by increased levels of caspase-3 and caspase-9 in treated cells.
- A study reported an IC50 value of approximately 25 µM for MCF-7 cells, suggesting effective cytotoxicity.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties:
- Animal models have demonstrated that it reduces inflammation markers such as TNF-alpha and IL-6 when administered in models of induced inflammation.
- The compound's ability to inhibit NF-kB signaling pathways is thought to contribute to its anti-inflammatory effects.
Case Studies
- Antibacterial Efficacy Study : A recent study evaluated the antibacterial efficacy of various Schiff bases including this compound against resistant bacterial strains. Results indicated that the compound significantly inhibited bacterial growth compared to controls .
- Cancer Cell Line Study : In a comparative study involving multiple synthesized compounds, this compound was highlighted for its superior cytotoxic effects on MCF-7 cells with mechanistic insights into apoptosis induction .
Research Findings Summary Table
Biological Activity | Test System | MIC/IC50 Value | Mechanism |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |
Escherichia coli | 64 µg/mL | Cell wall synthesis inhibition | |
Anticancer | MCF-7 Cells | 25 µM | Apoptosis induction via caspase activation |
HeLa Cells | Not specified | Apoptosis induction | |
Anti-inflammatory | Animal Model | Not specified | NF-kB pathway inhibition |
Properties
IUPAC Name |
2,4-dimethoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-11-8-12(2)17-16(9-11)25-19(21(17)3)20-18(22)14-7-6-13(23-4)10-15(14)24-5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJQHNKMYXIWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=C(C=C(C=C3)OC)OC)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.